molecular formula C14H13N3O B13769463 (3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone CAS No. 551916-85-9

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone

Cat. No.: B13769463
CAS No.: 551916-85-9
M. Wt: 239.27 g/mol
InChI Key: SRMTUSLNPYAGQH-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone (CAS#: 1234840-98-2) is a chemical compound with the molecular formula C17H14N4OS and a molecular weight of 322.4 g/mol . This molecule features a 3,4-dihydroisoquinoline scaffold linked to a pyrazinyl moiety via a methanone group, a structural motif prevalent in the development of pharmacologically active agents. Compounds based on the 3,4-dihydroisoquinoline structure have demonstrated significant value in neuroscience research, particularly as positive allosteric modulators (PAMs) of ionotropic glutamate receptors such as the N-Methyl-D-aspartate receptor (NMDAR) . These tools are crucial for investigating neurological functions and disorders associated with NMDAR hypofunction. Furthermore, the 3,4-dihydroisoquinoline core is found in potent and subtype-selective positive allosteric modulators of the human dopamine D1 receptor , which are being explored as potential therapeutics for conditions like Lewy body dementia . This chemotype is also investigated in other therapeutic areas, including as SMAD3 inhibitors for anticancer research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

551916-85-9

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyrazin-2-yl)methanone

InChI

InChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2

InChI Key

SRMTUSLNPYAGQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide bond between a 3,4-dihydroisoquinoline derivative and a pyrazine carboxylic acid or its activated derivative (e.g., acid chloride). The key step is the coupling of the amine group of the dihydroisoquinoline with the carboxylic acid function of the pyrazin-2-yl moiety.

Stepwise Synthesis Outline

  • Preparation of 3,4-Dihydroisoquinoline Amine:
    The dihydroisoquinoline scaffold is prepared or procured with a free amine group at the 2-position, enabling nucleophilic attack on an electrophilic carbonyl center.

  • Activation of Pyrazine-2-carboxylic Acid:
    Pyrazine-2-carboxylic acid is converted to a more reactive species such as the acid chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions.

  • Amide Bond Formation:
    The amine of the dihydroisoquinoline is reacted with the pyrazine acid chloride under inert atmosphere, often in the presence of a base (e.g., triethylamine) to neutralize the released HCl, yielding the target amide this compound.

  • Purification and Characterization:
    The crude product is purified by chromatographic techniques, and its structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Optimization Parameters

Optimization of the amide formation involves tuning:

Table 1 below illustrates a representative optimization matrix adapted from related amide syntheses, highlighting the impact of temperature, time, and additives on yield.

Entry Temperature (°C) Time (min) Additive Yield (%)
1 160 30 None 18
2 160 30 DMAP 50
3 120 30 DMAP 50
4 120 30 DIPEA 48
5 Reflux (90) 30 None 0

Note: This table is adapted from optimization data for related amide-functionalized heterocycles and is indicative for similar synthetic routes.

Analytical and Structural Confirmation

Spectroscopic Characterization

Summary of Preparation Methods

Step Description Key Reagents/Conditions Notes
1 Preparation of 3,4-Dihydroisoquinoline amine Commercial or synthetic routes Free amine essential for coupling
2 Activation of pyrazine-2-carboxylic acid Thionyl chloride or oxalyl chloride Formation of acid chloride intermediate
3 Amide bond formation Reaction of amine with acid chloride, base (e.g., triethylamine) Typically in inert solvent, room temp to reflux
4 Purification and characterization Chromatography, NMR, IR, MS Confirm structure and purity
5 Optional microwave-assisted synthesis Microwave reactor, DMAP additive Improves yield and reduces reaction time

Chemical Reactions Analysis

1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Diversity

Key structural analogs differ in the substituent attached to the dihydroisoquinoline methanone core. Below is a comparative analysis:

Physicochemical Properties

  • Polarity and Solubility: Pyrazine’s nitrogen atoms may enhance solubility compared to phenyl or chlorophenyl groups. For example, the morpholino derivative (logP ~1.5) is more polar than the 3-chlorophenyl analog (logP ~3.2) .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or acyl chloride coupling. For instance, CIQ is prepared using 3-chlorobenzoyl chloride and a dihydroisoquinoline precursor , while the pyrazine analog () employs pyrazine-2-carbonyl chloride.

Molecular Docking and Binding Interactions

  • Pyrrolidin-1-yl (Compound 9) : Forms hydrogen bonds with BChE’s PAS and hydrophobic interactions with CAS .
  • Morpholino (DC591053): Engages RXFP4 via hydrogen bonding with morpholino oxygen and π-stacking with the dihydroisoquinoline core .
  • 3-Chlorophenyl (CIQ) : Binds GluN2C’s extracellular domain, with the chlorine atom enhancing affinity through hydrophobic contacts .

Biological Activity

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₇N₃O
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 954257-49-9

Biological Activity Overview

The compound exhibits significant biological activities, including:

  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
    • A study highlighted that derivatives of this compound showed potent inhibition of PRMT5, with one derivative demonstrating an IC₅₀ of 8.5 nM. This activity is comparable to established PRMT5 inhibitors in clinical trials .
  • Anti-tumor Activity :
    • The compound has shown promising anti-proliferative effects against various cancer cell lines, particularly in MV4-11 cells with a GI₅₀ of 18 nM. Additionally, it exhibited significant antitumor activity in mouse xenograft models .
  • Neurological Implications :
    • Research indicates that compounds with similar structures may act as positive allosteric modulators of NMDA receptors, which are implicated in neurological disorders such as Alzheimer’s disease and schizophrenia .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Epigenetic Modifiers : By inhibiting PRMT5, the compound affects gene expression regulation, which is crucial in cancer progression and treatment resistance.
  • Modulation of Neurotransmitter Receptors : Its potential role as an NMDA receptor modulator suggests it could influence synaptic plasticity and cognitive functions.

Table 1: Summary of Biological Activities

Activity Details Reference
PRMT5 InhibitionIC₅₀ = 8.5 nM; comparable to GSK-3326595 (IC₅₀ = 5.5 nM)
Anti-proliferative ActivityGI₅₀ = 18 nM in MV4-11 cells; effective in mouse xenograft models
NMDA Receptor ModulationPotential positive allosteric modulation affecting cognitive functions

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (3,4-dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acylation using pyrazine-2-carbonyl chloride and 1,2,3,4-tetrahydroisoquinoline under basic conditions (e.g., triethylamine or NaH). Key steps include:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
    • Data contradiction : While some protocols report yields >90% under inert atmospheres, others note lower yields (~60–70%) due to competing N-alkylation side reactions. This discrepancy highlights the need for rigorous moisture and temperature control .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical workflow :

NMR : Use 1H^1H-NMR to verify aromatic proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm and dihydroisoquinoline protons at δ 2.8–3.5 ppm). 13C^{13}C-NMR should confirm the ketone carbonyl signal at ~195–200 ppm .

HRMS : Confirm molecular weight with high-resolution ESI-MS (calculated for C15H13N3OC_{15}H_{13}N_3O: 259.1059).

X-ray crystallography (advanced): For unambiguous confirmation, use SHELX software for structure refinement. Note that crystal lattice stability may require co-crystallization with stabilizing agents like DMSO .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Target selection : Prioritize assays based on structural analogs:

  • Cholinesterase inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method, as dihydroisoquinoline derivatives often modulate these enzymes .
  • Neuroprotective activity : Use SH-SY5Y neuronal cells under oxidative stress (e.g., H2_2O2_2-induced damage) to assess viability via MTT assay .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modification strategies :

  • Pyrazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 5-position to enhance interactions with hydrophobic enzyme pockets.
  • Dihydroisoquinoline N-substitution : Replace the H atom with methyl or benzyl groups to evaluate steric effects on receptor binding .
    • Computational tools : Perform molecular docking (Glide, Schrödinger Suite) using PDB structures (e.g., AChE: 4EY7) to predict binding poses. Compare enrichment factors and RMSD values (<2.0 Å) to validate docking accuracy .

Q. How can contradictory bioactivity data across similar compounds be resolved?

  • Case study : If one study reports potent BChE inhibition (IC50_{50} = 50 nM) while another shows no activity, investigate:

Purity : Verify compound integrity via HPLC (≥98% purity).

Assay conditions : Check buffer pH (7.4 vs. 8.0) and co-solvent (DMSO concentration ≤1%).

Enzyme source : Compare recombinant vs. tissue-extracted BChE isoforms .

Q. What strategies mitigate low yields in scale-up synthesis?

  • Process optimization :

  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce reaction time (residence time ~10 min at 50°C) .
  • Catalyst screening : Test Pd/C or Ni catalysts for potential byproduct suppression during reductive steps .

Key Research Gaps

  • Toxicity profiling : No data on hepatotoxicity (e.g., CYP450 inhibition) or cardiotoxicity (hERG binding).
  • In vivo pharmacokinetics : Absence of studies on bioavailability or blood-brain barrier penetration.

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